molecular formula C19H19N3O B2375410 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one CAS No. 866133-39-3

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one

Cat. No.: B2375410
CAS No.: 866133-39-3
M. Wt: 305.381
InChI Key: FBNKATJSWOQJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Activities

  • Phthalazinone derivatives, including those similar to 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1(2H)-phthalazinone, have been investigated for their antihypertensive activities. Some derivatives showed appreciable activity both in vitro and in vivo (Ş. Demirayak, A. Karaburun, & R. Beis, 2004).

Vasodilator Activities

Anticancer Potential

Antimicrobial Activity

  • Certain 1(2H)-phthalazinone derivatives, related to the compound of interest, showed significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria as well as fungi (T. Önkol, D. Doğruer, L. Uzun, Selcen Adak, S. Özkan, & M. Fethi Şahin, 2008).

Applications in Polymer Science

  • Phthalazinone derivatives have been used in the synthesis of aromatic polyamides and other polymers, showing potential in the development of materials with unique properties like thermal stability and solubility (Lin Cheng, X. Jian, & S. Mao, 2002).

Platelet Aggregation Inhibition

Properties

IUPAC Name

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c20-10-11-22-19(23)17-7-2-1-6-16(17)18(21-22)15-9-8-13-4-3-5-14(13)12-15/h1-2,6-9,12H,3-5,10-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKATJSWOQJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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